molecular formula C14H19N3O4 B5670895 8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-8-azaspiro[4.5]decane-7,9-dione

8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B5670895
M. Wt: 293.32 g/mol
InChI Key: FVIUGVGLPLBIMH-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that includes unnatural cyclic α-amino acids and spiro compounds. These types of molecules are significant in the search for biologically active compounds and macromolecules, especially in pharmaceutical and medicinal chemistry.

Synthesis Analysis

  • The synthesis of similar spiro compounds, such as spirooxazolidine-2,4-diones, involves complex chemical reactions and requires specific conditions for successful synthesis (Tsukamoto et al., 1993).
  • Another related synthesis is the Ritter reaction, used for creating 1-substituted 2-azaspiro[4.5]deca derivatives, demonstrating the complexity and versatility of reactions used in synthesizing such compounds (Rozhkova et al., 2013).

Molecular Structure Analysis

  • The molecular structure of similar spiro compounds, like 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione, has been determined using X-ray diffraction. These studies reveal the intricate details of the molecular conformations and the stabilizing interactions, such as hydrogen bonding (Żesławska et al., 2017).

Chemical Reactions and Properties

  • The reactivity of certain spiro compounds in specific chemical reactions, like the Castagnoli-Cushman reaction, has been studied. This highlights how the structural elements of these compounds influence their chemical behavior (Rashevskii et al., 2020).

Physical Properties Analysis

  • The physical properties of similar compounds are often related to their molecular structure. For instance, the conformational study of the oxazinone fragment in spiro compounds can provide insights into their physical characteristics (Żesławska et al., 2017).

Chemical Properties Analysis

  • The chemical properties, such as receptor activity and binding affinity, of spiro compounds have been explored, particularly in the context of pharmaceutical research. These studies often focus on the interaction of these compounds with biological targets (Obniska et al., 2006).

properties

IUPAC Name

8-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-20-9-11-15-10(16-21-11)8-17-12(18)6-14(7-13(17)19)4-2-3-5-14/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIUGVGLPLBIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)CN2C(=O)CC3(CCCC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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